molecular formula C12H12N2O3S B13994563 N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid CAS No. 64202-44-4

N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid

Cat. No.: B13994563
CAS No.: 64202-44-4
M. Wt: 264.30 g/mol
InChI Key: RQBCXZOSDGFABL-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzenecarboximidic acid moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid typically involves the reaction of 2,4-thiazolidinedione with ethylamine, followed by the introduction of a benzenecarboximidic acid group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenecarboximidic acid group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted derivatives, depending on the specific reagents and conditions employed.

Scientific Research Applications

N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

64202-44-4

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide

InChI

InChI=1S/C12H12N2O3S/c15-10-8-18-12(17)14(10)7-6-13-11(16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)

InChI Key

RQBCXZOSDGFABL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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